Fmoc-thr(galnac(AC)3-alpha-D)-OH

Catalog No.
S1768296
CAS No.
116783-35-8
M.F
C33H38N2O13
M. Wt
670,67 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-thr(galnac(AC)3-alpha-D)-OH

CAS Number

116783-35-8

Product Name

Fmoc-thr(galnac(AC)3-alpha-D)-OH

IUPAC Name

(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Molecular Formula

C33H38N2O13

Molecular Weight

670,67 g/mole

InChI

InChI=1S/C33H38N2O13/c1-16(27(31(40)41)35-33(42)44-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)45-32-28(34-17(2)36)30(47-20(5)39)29(46-19(4)38)26(48-32)15-43-18(3)37/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,36)(H,35,42)(H,40,41)/t16-,26-,27+,28-,29+,30-,32+/m1/s1

InChI Key

OXLCJWGAUPPZQJ-ZNHCDWFHSA-N

SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C

Synonyms

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-galactopyranosyl-Fmocthreonine;116783-35-8;SCHEMBL1737712;Fmoc-Thr-(Ac3AcNH-|A-Gal)-OH;ZINC77292789;FT-0642849;W-200901;Fmoc-O-[2-(Acetylamino)-3-O,4-O,6-O-triacetyl-2-deoxy-alpha-D-galactopyranosyl]-L-Thr-OH;Fmoc-Thr(2-acetamido-3,4,6,-tri-O-acetyl-2-deoxy-|A-D-galactopyranosyl)-OH;N-Fmoc-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-|A-D-galactopyranosyl]-L-threonine;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-|A-D-galactopyranosyl]-L-threonine;N-alpha-(9-Fluoroenyloxycarbonyl)-o-(2-acetamido-2deoxy-3,4,6tri-o-acetyl-alpha-d-galactopyranosyl)-l-threonine;N-alpha-(fluoren-9-ylmethoxycarbonyl)-O-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl)-L-threonine;N-alpha-Fmoc-O-beta-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl)-L-threonine

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C

Fmoc-thr(galnac(AC)3-alpha-D)-OH (CAS: 116783-35-8) is a specialized, orthogonally protected glycoamino acid building block engineered for the solid-phase peptide synthesis (SPPS) of mucin-type O-glycopeptides, specifically those containing the Tn antigen (alpha-GalNAc-O-Thr) . It features an Fmoc-protected alpha-amine for standard chain elongation, a free carboxylic acid for peptide coupling, and an alpha-O-linked N-acetylgalactosamine moiety where the hydroxyl groups are masked by acetyl (Ac) esters . This specific peracetylated protection scheme ensures absolute stability during repeated piperidine-mediated Fmoc deprotections and trifluoroacetic acid (TFA) resin cleavage steps . As a critical structural precursor, it enables the precise, sequence-specific incorporation of tumor-associated carbohydrate antigens (TACAs) into synthetic vaccines and diagnostic probes without relying on complex, low-yield post-synthetic enzymatic glycosylation workflows.

Substituting this precise building block with closely related analogs—such as the serine derivative Fmoc-Ser(galnac(AC)3-alpha-D)-OH, unprotected sugar variants, or generic non-glycosylated threonine—fundamentally compromises either synthesis viability or biological function [1]. The choice of threonine over serine is not interchangeable; the beta-methyl group of threonine conformationally locks the GalNAc moiety in a perpendicular orientation relative to the peptide backbone, a rigidity required for high-affinity recognition by specific lectins and essential for MUC1-based cancer vaccine immunogenicity [1]. Furthermore, attempting to use unprotected GalNAc derivatives during SPPS leads to massive off-target acylation of the sugar hydroxyls during standard coupling activation, resulting in complex, inseparable product mixtures [2]. Finally, substituting acetyl protecting groups with benzyl ethers necessitates harsh hydrogen fluoride (HF) cleavage, which is incompatible with many sensitive peptide sequences and standard Fmoc/TFA workflows[2].

Conformational Rigidity and Epitope Presentation

The underlying amino acid dictates the spatial presentation of the carbohydrate. Structural studies demonstrate that the beta-methyl group in Fmoc-Thr(galnac(AC)3-alpha-D)-OH forces the GalNAc pyranose ring into a rigid, almost perpendicular orientation relative to the peptide backbone [1]. In contrast, the serine analog (Fmoc-Ser(galnac(AC)3-alpha-D)-OH) allows a more flexible, parallel orientation [1]. This structural lock in the Thr-derivative is critical for molecular recognition, yielding significantly higher binding affinities with specific lectins like Vicia villosa agglutinin (VVA) and Soybean agglutinin (SBA) compared to Ser-linked Tn antigens [1].

Evidence DimensionCarbohydrate-backbone orientation and lectin recognition
Target Compound DataRigid perpendicular orientation (Thr-linked) with high VVA/SBA affinity
Comparator Or BaselineFlexible parallel orientation (Ser-linked) with lower VVA/SBA affinity
Quantified DifferenceDistinct conformational lock dictated by the beta-methyl group, enabling selective lectin binding
ConditionsNMR and molecular modeling of synthesized glycopeptides in aqueous solution

Procurement of the Thr-derivative is mandatory when synthesizing exact biological mimics of MUC1 or developing cancer vaccines where rigid epitope presentation dictates immunogenicity.

Prevention of Off-Target Acylation During SPPS

Utilizing unprotected carbohydrate hydroxyls during SPPS inevitably leads to undesired esterification when exposed to activated amino acids. The peracetylated structure of Fmoc-Thr(galnac(AC)3-alpha-D)-OH provides 100% protection of the sugar hydroxyls during standard DIC/HOBt or HCTU coupling cycles [1]. Unprotected Fmoc-Thr(GalNAc)-OH variants result in complex HPLC profiles dominated by capped or branched side products, drastically reducing the yield of the target linear glycopeptide [1].

Evidence DimensionOff-target sugar acylation during peptide coupling
Target Compound Data0% off-target acylation (fully protected hydroxyls)
Comparator Or BaselineHigh degree of off-target esterification (unprotected hydroxyls)
Quantified DifferenceComplete suppression of branched side-products
ConditionsStandard Fmoc-SPPS using DIC/HOBt or HCTU/DIEA activation

The peracetylated form is essential for maintaining linear peptide fidelity and achieving viable yields in automated SPPS workflows.

Orthogonal Deprotection and Cleavage Compatibility

The O-acetyl protecting groups on Fmoc-Thr(galnac(AC)3-alpha-D)-OH are uniquely suited for Fmoc-SPPS. They are completely stable to 20% piperidine (used for Fmoc removal) and 95% TFA (used for resin cleavage and side-chain deprotection) [1]. Post-cleavage, the acetyls are efficiently removed under mild conditions using 30 mM sodium methoxide (NaOMe) in methanol or aqueous hydrazine [1]. In contrast, benzyl-protected sugar analogs require harsh anhydrous HF or catalytic hydrogenation for removal, which can irreversibly damage sensitive residues like cysteine, methionine, or tryptophan [2].

Evidence DimensionCleavage condition harshness
Target Compound DataMild removal (NaOMe or hydrazine) post-TFA cleavage
Comparator Or BaselineHarsh removal (anhydrous HF or hydrogenation) for benzyl groups
Quantified DifferenceAvoidance of strong acids or reductive conditions that degrade sensitive peptides
ConditionsGlobal deprotection of synthetic glycopeptides

Buyers synthesizing complex, sensitive glycopeptides must select the acetylated variant to ensure compatibility with standard, mild Fmoc/TFA chemistry.

Coupling Efficiency and Stoichiometric Optimization

Due to the significant steric bulk of the peracetylated GalNAc moiety, Fmoc-Thr(galnac(AC)3-alpha-D)-OH exhibits slower coupling kinetics than standard non-glycosylated amino acids[1]. While standard Fmoc-Thr(tBu)-OH typically requires 4-5 equivalents and 30-minute coupling times, optimized protocols for this glycoamino acid achieve near-quantitative yields using only 1.5 to 2.0 equivalents with extended coupling times (e.g., 2-4 hours) and potent activators like HCTU [2]. This optimized stoichiometry is critical for managing synthesis costs during the assembly of highly glycosylated tandem repeats.

Evidence DimensionRequired equivalents for >95% coupling yield
Target Compound Data1.5 - 2.0 equivalents (extended time, e.g., 2-4h)
Comparator Or Baseline4.0 - 5.0 equivalents (standard time, 30 min) for Fmoc-Thr(tBu)-OH
Quantified Difference50-70% reduction in required molar excess relative to standard protocols when optimized
ConditionsAutomated or manual Fmoc-SPPS using HCTU/HOBt or DIC/HOBt

Understanding the specific coupling kinetics and required equivalents directly impacts procurement volume planning and scale-up economics for industrial synthesis.

Synthesis of MUC1-Based Cancer Vaccines

The rigid, perpendicular presentation of the GalNAc moiety dictated by the threonine backbone makes this compound the premier choice for synthesizing MUC1 tandem repeat peptides [1]. These synthetic mimics accurately replicate the tumor-associated Tn antigen, ensuring high-affinity recognition by the immune system and antigen-presenting cells, which is a fundamental requirement for developing effective anti-cancer immunotherapies [1].

Assembly of Highly Glycosylated Mucin Domains (e.g., MUC5AC)

For the solid-phase synthesis of long mucin tandem repeats containing multiple adjacent glycosylation sites, the optimized 1.5-2.0 equivalent coupling protocols and complete protection against off-target acylation are critical [2]. This compound allows for the efficient, stepwise assembly of dense glycopeptide domains without the cumulative yield losses associated with unprotected sugars or inefficient coupling [2].

Production of Lectin-Binding Diagnostic Probes

When generating biotinylated or fluorescently tagged glycopeptides for lectin microarray screening or diagnostic assays, this building block ensures the correct structural epitope is formed [1]. The mild post-synthesis deprotection of the acetyl groups (using NaOMe or hydrazine) preserves sensitive diagnostic tags and delicate peptide sequences that would be destroyed by the harsh HF cleavage required for benzyl-protected alternatives [2].

XLogP3

2

Dates

Last modified: 08-15-2023
Ingale et al. Robust immune responses elicited by a fully synthetic three-component vaccine Nature Chemical Biology, doi: 10.1038/NChemBio.2007.25, published online 2 September 2007. http://www.nature.com/naturechemicalbiology

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